molecular formula C7H8N4O B080126 2-Pyridylformaldehyde semicarbazone CAS No. 13370-79-1

2-Pyridylformaldehyde semicarbazone

Cat. No. B080126
CAS RN: 13370-79-1
M. Wt: 164.16 g/mol
InChI Key: IOVVDRDEXYHYNT-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of 2-Pyridylformaldehyde semicarbazone involves the reaction of pyridine-2-carboxaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting product is then purified using recrystallization techniques.


Molecular Structure Analysis

2-Pyridylformaldehyde semicarbazone contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine .


Chemical Reactions Analysis

Semicarbazones are shown in equilibrium in their keto and enol tautomeric forms, acting as a neutral ligand through the nitrogen atom from the imine group or the oxygen atom from the carbonyl group, or as a monoanionic ligand .


Physical And Chemical Properties Analysis

2-Pyridylformaldehyde semicarbazone is a yellow crystalline solid that is soluble in polar solvents. It has a molecular weight of 164.16 g/mol .

Safety And Hazards

The safety data sheet for semicarbazone derivatives indicates that they are toxic if swallowed and cause severe skin burns and eye damage . They are also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVVDRDEXYHYNT-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridylformaldehyde semicarbazone

CAS RN

13370-79-1
Record name 2-Pyridylformaldehyde semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-pyridylformaldehyde semicarbazone
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